![molecular formula C20H24N2O5S2 B2883171 4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-38-3](/img/structure/B2883171.png)
4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spirodecane is a chemical compound that features a cyclohexane ring bound directly to a cyclopentane ring . Azaspirodecane is an analogue in which the cyclohexane group has been replaced with a piperidine .
Molecular Structure Analysis
The molecular structure of compounds similar to your compound, such as decane and spirodecane, have been studied .Chemical Reactions Analysis
There are studies on the chemical reactions of related compounds. For instance, a kinetic model was built to describe ignition and pyrolysis of n-decane .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like decane and spirodecane have been analyzed .Scientific Research Applications
Synthesis and Characterization
Sulfur-Containing Heterocycles Synthesis : 1-Aroyl-2-styrylsulfonylethene, a precursor for compounds like 4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane, has been used in synthesizing various sulfur-containing heterocycles. These compounds are characterized using IR and 1H NMR spectral data (Reddy, Babu, & Padmavathi, 2001).
Stereochemically Controlled Synthesis : Enantiomers and diastereoisomers of related compounds can be prepared with controlled stereochemistry. This is achieved through acid-catalyzed phenylsulfanyl migration, demonstrating the compound's relevance in stereochemical studies (Eames, Heras, Jones, & Warren, 1996).
Thermal Cyclization Studies : Investigations into the thermal cyclization of dihydroxyketone equivalents have shown the influence of the phenylsulfonyl group in the formation of crystalline structures, highlighting its significance in studying reaction courses and stereoisomer formation (Alzérreca, Avilés, Collazo, & Prieto, 1990).
Crystal Structure Analysis
Crystal Structure of Derivatives : Research involving the synthesis and crystal structure analysis of related compounds, such as 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, contributes to our understanding of molecular structures and conformation, which is crucial in the field of crystallography (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).
Cyclohexane-1,3-Dicarboxylates Synthesis : The condensation of specific derivatives leads to compounds with multiple stereogenic centers, aiding in the exploration of stereochemistry in organic synthesis (Ismiyev, Maharramov, Aliyeva, Askerov, Mahmudov, Kopylovich, Naïli, & Pombeiro, 2013).
Application in Drug Development
Anticonvulsant Agents : While avoiding specific details about drug use, dosage, and side effects, it's noteworthy that derivatives of similar compounds have been synthesized and evaluated for their potential as anticonvulsant agents. This shows the compound's relevance in pharmacological research (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).
Spiroimidazolidine Derivatives : Studies on spiroimidazolidine derivatives and their pharmacological evaluation demonstrate the compound's significance in the development of new therapeutic agents (Czopek, Zagórska, Kołaczkowski, Bucki, Gryzło, Rychtyk, Pawlowsk, Siwek, Satała, Bojarski, Kubacka, & Filipek, 2016).
Hypoglycemic Activity : Research into the hypoglycemic activity of related compounds underscores the compound's potential in diabetes research (Iqbal, Akhtar, Hendsbee, Masuda, & Hameed, 2012).
Mechanism of Action
Target of Action
The primary targets of 4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4Compounds with similar structures, such as spiro[45]decanone prolyl hydroxylase domain inhibitors, have been found to target the 2-oxoglutarate (2OG) dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) . These enzymes play a crucial role in the regulation of the hypoxic response in cells .
Mode of Action
Based on its structural similarity to other spiro[45]decanone prolyl hydroxylase inhibitors, it may inhibit the activity of PHDs, thereby stabilizing HIF and promoting the transcription of hypoxia-responsive genes .
Biochemical Pathways
Inhibition of PHDs can stabilize HIF, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and other hypoxia-responsive processes .
Result of Action
Based on its potential role as a phd inhibitor, it may lead to the stabilization of hif and the subsequent transcription of hypoxia-responsive genes .
Safety and Hazards
Future Directions
Research on related compounds continues to be a topic of interest. For instance, Rh(I) complex catalyzed dimerization of ene-vinylidenecyclopropanes has been used to construct a series of products containing spiro[4,5]decane skeletons . Additionally, new valine-derived compounds incorporating a 4-(phenylsulfonyl)phenyl fragment were synthesized for the development of novel bioactive substances .
properties
IUPAC Name |
4-(benzenesulfonyl)-8-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-17-7-9-19(10-8-17)28(23,24)21-13-11-20(12-14-21)22(15-16-27-20)29(25,26)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIHARFNSGENFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.